
SARS-CoV-2 Mpro-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2 Mpro-IN-2 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease plays a crucial role in the replication of the virus by cleaving polyproteins into functional units necessary for viral replication . Inhibiting this protease can effectively halt the replication process, making this compound a promising candidate for antiviral therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform, followed by isomerization to a triketone using acetone cyanohydrin and triethylamine in acetonitrile . Further steps involve the formation of the final compound through various chemical reactions, including cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
SARS-CoV-2 Mpro-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol.
Aplicaciones Científicas De Investigación
SARS-CoV-2 Mpro-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the activity and inhibition of the SARS-CoV-2 main protease.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting viral proteases.
Mecanismo De Acción
SARS-CoV-2 Mpro-IN-2 exerts its effects by binding to the active site of the SARS-CoV-2 main protease, thereby inhibiting its enzymatic activity. The compound forms a covalent bond with the catalytic cysteine residue (Cys145) in the protease, preventing the cleavage of viral polyproteins and ultimately halting viral replication . This mechanism involves several molecular interactions, including hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-protease complex.
Comparación Con Compuestos Similares
Similar Compounds
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in the antiviral drug Paxlovid.
GC376: A broad-spectrum antiviral compound that inhibits the main protease of various coronaviruses.
Boceprevir and Telaprevir Analogues: Originally developed for the treatment of hepatitis C, these compounds have shown activity against the SARS-CoV-2 main protease.
Uniqueness
SARS-CoV-2 Mpro-IN-2 is unique in its specific design to target the SARS-CoV-2 main protease with high affinity and selectivity. Its structure allows for strong covalent binding to the catalytic cysteine residue, making it a highly effective inhibitor. Additionally, its synthetic accessibility and potential for optimization make it a valuable compound for further drug development efforts.
Propiedades
Fórmula molecular |
C22H20Cl2N4O2S |
|---|---|
Peso molecular |
475.4 g/mol |
Nombre IUPAC |
1-(3,4-dichlorophenyl)-4-(pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C22H20Cl2N4O2S/c23-18-6-5-16(11-19(18)24)28-9-8-27(22(30)15-3-1-7-25-12-15)14-20(28)21(29)26-13-17-4-2-10-31-17/h1-7,10-12,20H,8-9,13-14H2,(H,26,29) |
Clave InChI |
XEFYJHCPILXFKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1C(=O)C2=CN=CC=C2)C(=O)NCC3=CC=CS3)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


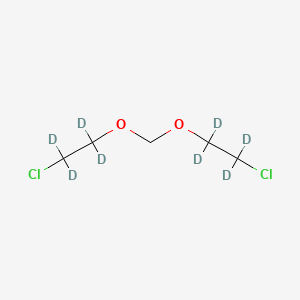

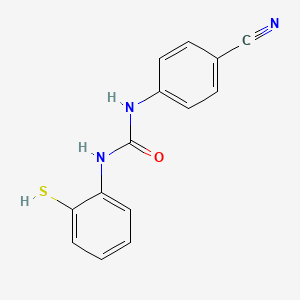

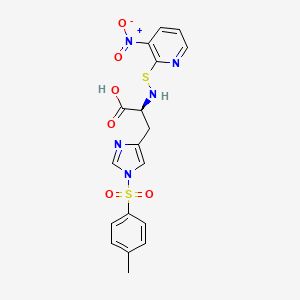
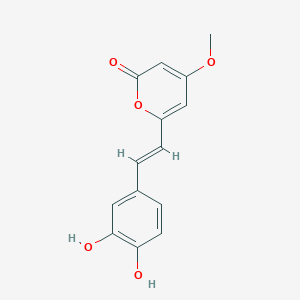
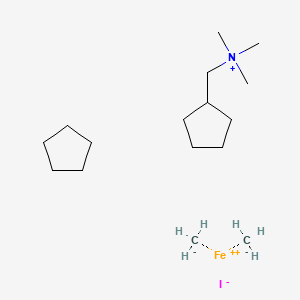
![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)
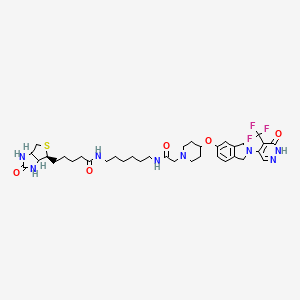
![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

